Cas no 92972-48-0 (2,4-dichloro-1,3-thiazole-5-carbaldehyde)

2,4-dichloro-1,3-thiazole-5-carbaldehyde structure
92972-48-0 structure
Nombre del producto:2,4-dichloro-1,3-thiazole-5-carbaldehyde
Número CAS:92972-48-0
MF:C4HCl2NOS
Megavatios:182.027837514877
MDL:MFCD00793013
CID:61594
PubChem ID:1488672

2,4-dichloro-1,3-thiazole-5-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2,4-Dichloro-5-thiazolecarboxaldehyde
    • 2,4-Dichlorothiazole-5-carboxaldehyde
    • 2,4-dichloro-1,3-thiazole-5-carbaldehyde
    • 2,4-DICHLORO-1,3-THIAZOLE-5-CARBOXALDEHYDE
    • 2,4-Dichloro-5-formylthiazole
    • 2,4-dichlorothiazole-5-carbaldehyde
    • 5-Thiazolecarboxaldehyde, 2,4-dichloro-
    • 2,4-Dichloro-thiazole-5-carbaldehyde
    • 2,4-dichloro-5-thiazole-carboxaldehyde
    • PubChem18196
    • C4HCl2NOS
    • KSC488I9F
    • AMOT0270
    • THI063
    • CFEKBKCGPASOFI-UHFFFAOYSA-N
    • EBD217748
    • 2,4-Dichloro-5-thiazolecarboxaldehyde (ACI)
    • CS-W017137
    • DB-019896
    • AKOS000117274
    • 2,4-DICHLOROTHIAZOL-5-CARBOXALDEHYDE
    • J-507195
    • SY014077
    • BCP9000072
    • AB07132
    • Z56968874
    • SCHEMBL859722
    • 2,4-Dichlorothiazole-5-carboxaldehyde;
    • MFCD00793013
    • 92972-48-0
    • STL299797
    • EN300-07215
    • 2,4-dichloro-thiazole-5-carboxaldehyde
    • ALBB-026986
    • AC-24709
    • 2 pound not4-Dichloro-5-thiazolecarboxaldehyde
    • 9L-743
    • 2,4-Dichlorothiazole-5-carboxaldehyde, 97%
    • DTXSID70363391
    • F2124-0686
    • MDL: MFCD00793013
    • Renchi: 1S/C4HCl2NOS/c5-3-2(1-8)9-4(6)7-3/h1H
    • Clave inchi: CFEKBKCGPASOFI-UHFFFAOYSA-N
    • Sonrisas: O=CC1=C(Cl)N=C(Cl)S1

Atributos calculados

  • Calidad precisa: 180.91600
  • Masa isotópica única: 180.9155902 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 123
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 58.2
  • Peso molecular: 182.03
  • Xlogp3: 2.7

Propiedades experimentales

  • Color / forma: Solid
  • Denso: 1.69
  • Punto de fusión: 47-53 °C
  • Punto de ebullición: 180°C at 760 mmHg
  • Punto de inflamación: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • índice de refracción: 1.649
  • PSA: 58.20000
  • Logp: 2.26240

2,4-dichloro-1,3-thiazole-5-carbaldehyde Información de Seguridad

  • Símbolo: GHS06
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301,H319
  • Declaración de advertencia: P301+P310,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36
  • Instrucciones de Seguridad: S26-S36/37/39
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:2-8 °C
  • Términos de riesgo:R36/37/38
  • Nivel de peligro:6.1

2,4-dichloro-1,3-thiazole-5-carbaldehyde Datos Aduaneros

  • Código HS:2934100090
  • Datos Aduaneros:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2,4-dichloro-1,3-thiazole-5-carbaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM111055-25g
2,4-dichlorothiazole-5-carbaldehyde
92972-48-0 97%
25g
$262 2023-02-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R053071-250mg
2,4-dichloro-1,3-thiazole-5-carbaldehyde
92972-48-0 97%
250mg
¥27 2024-05-20
abcr
AB275171-1 g
2,4-Dichlorothiazol-5-carboxaldehyde, 98%; .
92972-48-0 98%
1g
€76.00 2023-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H50456-250mg
2,4-Dichlorothiazole-5-carboxaldehyde, 96%
92972-48-0 96%
250mg
¥1309.00 2023-05-10
abcr
AB275171-5 g
2,4-Dichlorothiazol-5-carboxaldehyde, 98%; .
92972-48-0 98%
5g
€152.50 2023-04-26
Apollo Scientific
OR103038-25g
2,4-Dichloro-1,3-thiazole-5-carboxaldehyde
92972-48-0 95%
25g
£345.00 2025-02-19
TRC
D435925-1g
2,4-Dichloro-5-thiazolecarboxaldehyde
92972-48-0
1g
$ 115.00 2023-09-07
TRC
D435925-250mg
2,4-Dichloro-5-thiazolecarboxaldehyde
92972-48-0
250mg
$ 64.00 2023-09-07
Chemenu
CM111055-5g
2,4-dichlorothiazole-5-carbaldehyde
92972-48-0 97%
5g
$77 2023-02-16
Apollo Scientific
OR103038-1g
2,4-Dichloro-1,3-thiazole-5-carboxaldehyde
92972-48-0 95%
1g
£74.00 2025-02-19

2,4-dichloro-1,3-thiazole-5-carbaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 1 h, rt; 1 h, 85 °C; 3.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Water ;  cooled
Referencia
Preparation of N-(hetero)arylpyrrolidine derivatives of pyrazol-4-ylpyrrolo[2,3-d]pyrimidines and pyrrol-3-ylpyrrolo[2,3-d]pyrimidines as janus kinase JAK1 inhibitors.
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis
Francisco, Gerardo D.; Li, Zhong; Albright, J. Donald; Eudy, Nancy H.; Katz, Alan H.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(1), 235-238

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  1 h, rt; 1 h, 80 - 90 °C; 4 h, 90 °C → reflux
Referencia
Synthesis of a new [3-(4-chlorophenyl)-4-oxo-1, 3-thiazolidin-5-ylidene]acetic acid derivative
Szczepanski, Jacek; Tuszewska, Helena; Trotsko, Nazar, Molbank, 2020, (3),

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  6 h, reflux; reflux → rt
Referencia
Synthesis and characterization of some new 1,4-dihydropyridine derivatives containing dichlorothiazolyl substituents
Taghi-Ganji, K. M.; Ghodsi, Sh.; Alipour, E.; Amini, M.; Hosseini, M.; et al, Asian Journal of Chemistry, 2007, 19(4), 2521-2526

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
Design and development of novel thiazole-sulfonamide derivatives as a protective agent against diabetic cataract in Wistar rats via inhibition of aldose reductase
Yin, Liang; Zhang, Mingxue; He, Tiangeng, Heterocyclic Communications, 2021, 27(1), 63-70

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  6 h, reflux; reflux → rt
Referencia
Synthesis and characterization of novel 1,3,4-oxadiazole derivatives containing a 5-(2,4-dichlorothiazole) substituent
Ghodsi, Shahram; Pourmand, Sara; Rabiee, Samaneh; Shafiee, Abbas, Asian Journal of Chemistry, 2009, 21(2), 1645-1647

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  6 h, reflux
Referencia
The synthesis and characterization of new asymmetrical dihydropyridine derivatives containing a 2,4-dichloro-5-thiazolyl substituent
Ghodsi, Shahram; Alipour, Eskandar; Amini, Mohsen; Miri, Ramin; Tagi-Ganji, Karim Masoud; et al, Phosphorus, 2006, 181(10), 2435-2444

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  5 - 10 °C; 1 h, rt; rt → 90 °C; 1 h, 80 - 90 °C; 8 h, 120 °C; cooled
1.2 Solvents: Water ;  cooled
Referencia
Synthesis, characterization and antioxidant property of novel series of thiazole based chalcones carrying thiophene/furan derivatives
Nkurunziza, Jean Baptiste; Kalluraya, Balakrishna, Indian Journal of Heterocyclic Chemistry, 2016, 26(1-2), 69-74

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  20 min, 100 °C
Referencia
Preparation of pyrimidine-thiazolidinone derivatives for the treatment and prevention type-2 diabetes and other diseases
, United States, , ,

2,4-dichloro-1,3-thiazole-5-carbaldehyde Raw materials

2,4-dichloro-1,3-thiazole-5-carbaldehyde Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92972-48-0)2,4-dichloro-1,3-thiazole-5-carbaldehyde
A10964
Pureza:99%/99%/99%
Cantidad:50.0g/100.0g/250.0g
Precio ($):185.0/351.0/843.0